molecular formula C14H13N3O2S B459120 METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE

METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE

Cat. No.: B459120
M. Wt: 287.34g/mol
InChI Key: MFFYGTFPNUFJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a pyridyl group, and a sulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a nucleophilic substitution reaction involving a halogenated pyridine derivative and a suitable nucleophile.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines.

Scientific Research Applications

METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced production of inflammatory mediators and protection of neuronal cells.

Comparison with Similar Compounds

METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE can be compared with other pyridine derivatives such as:

    Pyridoxine (Vitamin B6): Unlike this compound, pyridoxine is a simple pyridine derivative with essential vitamin properties.

    Nicotinamide: Another pyridine derivative, nicotinamide, is known for its role in NAD+ synthesis and its anti-inflammatory properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific pharmacological activities not commonly found in simpler pyridine derivatives.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34g/mol

IUPAC Name

methyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C14H13N3O2S/c1-8-11(14(18)19-2)12(9-4-3-5-16-7-9)10(6-15)13(20)17-8/h3-5,7,12,17,20H,1-2H3

InChI Key

MFFYGTFPNUFJHS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC

Isomeric SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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